
Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an ethyl ester group, a methoxy group, and a phenoxy group attached to the thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under acidic or basic conditions.
Introduction of the Methoxy and Phenoxy Groups: The methoxy and phenoxy groups can be introduced through nucleophilic substitution reactions using corresponding methoxy and phenoxy halides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the thiadiazole ring or the ester group, resulting in the formation of thiadiazoline derivatives or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or thiadiazoline derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
科学的研究の応用
Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and target.
類似化合物との比較
Ethyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
Methyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate: Contains a methyl ester instead of an ethyl ester, which may influence its solubility and stability.
5-(Methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid:
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both methoxy and phenoxy groups, along with the ethyl ester, makes it a versatile compound for various applications.
特性
CAS番号 |
4609-55-6 |
|---|---|
分子式 |
C13H14N2O4S |
分子量 |
294.33 g/mol |
IUPAC名 |
ethyl 5-[methoxy(phenoxy)methyl]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O4S/c1-3-18-12(16)10-11(20-15-14-10)13(17-2)19-9-7-5-4-6-8-9/h4-8,13H,3H2,1-2H3 |
InChIキー |
QEQFAVWEQCQODI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SN=N1)C(OC)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


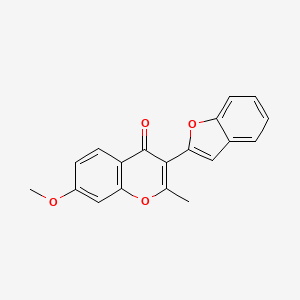
![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)

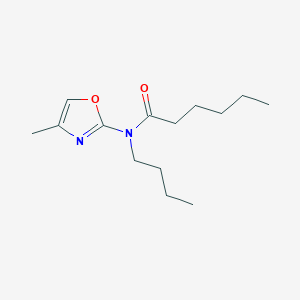
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)

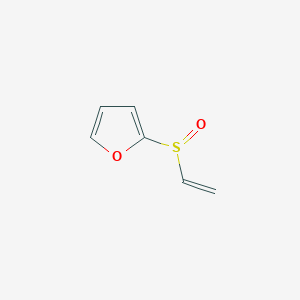
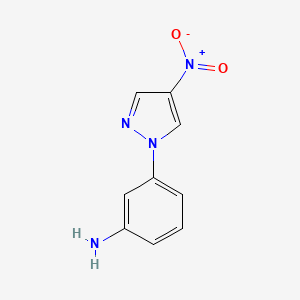
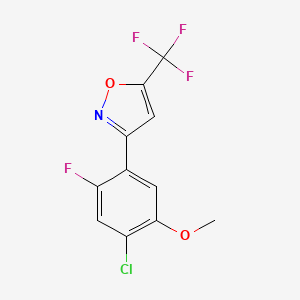
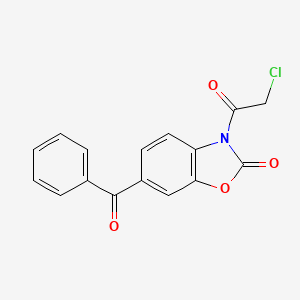
![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)

